Cas no 477888-69-0 (5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol)
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol
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- MDL: MFCD02571666
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB296933-500 mg |
5-Methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol; . |
477888-69-0 | 500mg |
€678.60 | 2023-04-26 | ||
| abcr | AB296933-1 g |
5-Methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol; . |
477888-69-0 | 1g |
€1312.80 | 2023-04-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00898332-1g |
5-Methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
477888-69-0 | 90% | 1g |
¥4193.0 | 2024-04-18 | |
| abcr | AB296933-500mg |
5-Methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol; . |
477888-69-0 | 500mg |
€678.60 | 2025-03-19 | ||
| abcr | AB296933-1g |
5-Methyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-ol; . |
477888-69-0 | 1g |
€1312.80 | 2025-03-19 | ||
| A2B Chem LLC | AI72076-1mg |
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
477888-69-0 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AI72076-5mg |
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
477888-69-0 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AI72076-10mg |
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
477888-69-0 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AI72076-500mg |
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
477888-69-0 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AI72076-1g |
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol |
477888-69-0 | >90% | 1g |
$1295.00 | 2024-04-19 |
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol Suppliers
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol
Introduction to 5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol and Its Significance in Modern Chemical Biology
5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol, identified by its CAS number 477888-69-0, represents a structurally intricate heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their potential biological activity, particularly in the context of drug discovery and development. The unique arrangement of fused rings—comprising a pyrazolo[1,5-a]pyrimidine core linked to a thiophene and pyrrole moiety—imparts distinct chemical and pharmacological properties that make it a promising candidate for further investigation.
The pyrazolo[1,5-a]pyrimidine scaffold is a well-documented pharmacophore in medicinal chemistry, frequently incorporated into molecules exhibiting kinase inhibition, anticancer, and antimicrobial activities. The presence of a methyl group at the 5-position and the substitution of the thiophene ring with a 1H-pyrrol-1-yl group further modulates the electronic and steric environment of the molecule, influencing its interactions with biological targets. Such structural features are often exploited to enhance binding affinity and selectivity, key criteria in the design of novel therapeutic agents.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel scaffolds like 5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol. Studies indicate that derivatives of this class exhibit promising activity against various disease-related targets, including enzymes overexpressed in cancer cells and transcription factors involved in inflammatory pathways. The integration of machine learning algorithms has further accelerated the process of virtual screening, allowing researchers to predict potential binding modes and optimize lead compounds with greater efficiency.
In particular, the thiophene-pyrrole moiety has been implicated in modulating redox-sensitive signaling pathways, making this compound a candidate for therapeutic applications in neurodegenerative diseases and metabolic disorders. Preliminary experimental data suggest that certain analogs may interfere with aberrant signaling cascades by inhibiting key enzymes or modulating receptor activity. These findings align with emerging trends in drug discovery, where multitarget engagement is increasingly recognized as a viable strategy for achieving synergistic therapeutic effects.
The synthesis of 5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol presents both challenges and opportunities for synthetic chemists. The multi-step process typically involves cyclization reactions to establish the core heterocyclic framework, followed by functional group manipulations to introduce the requisite substitutions. Advances in catalytic methods have enabled more efficient routes to these complex structures, reducing both reaction times and waste generation—a critical consideration in modern pharmaceutical synthesis.
From a computational perspective, molecular dynamics simulations have been employed to elucidate the conformational preferences of this compound and its potential interactions with biological macromolecules. Such simulations provide insights into binding affinities and allosteric effects, which are essential for rational drug design. Additionally, quantum mechanical calculations have been used to predict electronic properties relevant to photophysical processes, which may be relevant for applications in photodynamic therapy or other light-based therapeutic modalities.
The growing interest in 5-methyl-2-[3-(1H-pyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidin-7-ol is also driven by its potential as a scaffold for structure-based drug design. High-resolution crystal structures of target proteins complexed with related compounds have provided critical information for optimizing binding interactions. By leveraging fragment-based drug design approaches or virtual ligand screening techniques, researchers aim to refine this molecule into a lead candidate with improved pharmacokinetic profiles and reduced off-target effects.
Evaluation of metabolic stability is another crucial aspect of developing this compound into a viable therapeutic agent. In vitro studies using liver microsomes or cell-based systems have been conducted to assess degradation pathways and identify potential liabilities related to bioavailability or toxicity. Such assessments are integral to ensuring that promising candidates progress through preclinical development phases without encountering unforeseen obstacles.
The intersection of chemical biology and materials science has also opened new avenues for exploring applications of 5-methyl-2-[3-(1H-pyrrol-1-y)thiophen]-2-yI pyrazolo[15a pyrimidin 7 ol] beyond traditional pharmaceuticals. For instance, its ability to form stable metal complexes has been investigated for applications in bioimaging or catalysis. Additionally, its fluorescence properties make it an attractive candidate for developing probes used in high-throughput screening assays or as reporters in cellular studies.
Future directions for research on this compound may include exploring its role in epigenetic regulation or as an intermediate in synthesizing more complex derivatives with tailored biological activities. Collaborative efforts between synthetic chemists, biochemists, and computational scientists will be essential to fully realize its potential as a therapeutic agent or functional material.
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